(-)-alpha-Himachalene

Chemical Ecology Entomology Pheromone Biology

(-)-alpha-Himachalene (CAS 3853-83-6) is a bicyclic sesquiterpene hydrocarbon belonging to the himachalene class, with the specific stereochemical designation (1R,6S)-cis-α-himachalene. It is a naturally occurring plant metabolite predominantly found in the essential oils of cedarwood species, including Cedrus atlantica and Cedrus deodara, where it serves as a significant chemotaxonomic marker.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 3853-83-6
Cat. No. B1249199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-alpha-Himachalene
CAS3853-83-6
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(=C)CCCC2(C)C
InChIInChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1
InChIKeyZJSIKVDEOWWVEH-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-alpha-Himachalene (CAS 3853-83-6): Stereochemical Identity and Procurement Considerations for Research Applications


(-)-alpha-Himachalene (CAS 3853-83-6) is a bicyclic sesquiterpene hydrocarbon belonging to the himachalene class, with the specific stereochemical designation (1R,6S)-cis-α-himachalene [1]. It is a naturally occurring plant metabolite predominantly found in the essential oils of cedarwood species, including Cedrus atlantica and Cedrus deodara, where it serves as a significant chemotaxonomic marker [2]. The compound's stereochemistry is critical to its biological function, distinguishing it from its enantiomer (1S,6R)-α-himachalene and other positional isomers such as β- and γ-himachalene [3]. Procurement of this specific enantiomer is essential for research applications where stereochemical purity dictates biological activity, particularly in pheromone studies and enantioselective synthesis.

Why Generic 'alpha-Himachalene' Cannot Replace the Specific (-)-Enantiomer in Scientific Workflows


The substitution of (-)-alpha-himachalene (CAS 3853-83-6) with racemic mixtures, the opposite enantiomer, or structurally related isomers (β-/γ-himachalene) is scientifically unjustified due to demonstrated stereochemical specificity in biological systems. In insect pheromone communication, field tests have unequivocally shown that a blend of the incorrect himachalene enantiomers is behaviorally inert, whereas the naturally occurring blend is fully active [1]. Similarly, the boiling points of α-, β-, and γ-himachalenes differ by several degrees, making physical separation via distillation impractically challenging . These findings underscore that stereochemistry and positional isomerism are not interchangeable parameters; they are critical determinants of function. Procuring the precise (-)-enantiomer is therefore not a matter of preference but a prerequisite for experimental validity in biological assays and chemical synthesis.

Quantitative Differentiation Evidence for (-)-alpha-Himachalene (CAS 3853-83-6) Against Its Closest Analogs


Enantiomer-Specific Pheromone Activity: (+)-trans-α-Himachalene vs. Opposite Enantiomer Blend

The biological activity of himachalene enantiomers in insect communication is stereospecific. Field trapping experiments with Phyllotreta flea beetles demonstrated that a blend composed of the naturally occurring (+)-enantiomers (including (+)-trans-α-himachalene) was behaviorally active and attractive. In contrast, a synthetic blend composed entirely of the opposite, unnatural enantiomers failed to elicit any behavioral response, showing no significant difference from unbaited control traps [1]. This establishes that enantiomeric purity is not merely a structural detail but a binary switch for biological function.

Chemical Ecology Entomology Pheromone Biology Stereochemistry

Physical Property Differentiation: Boiling Point Divergence Between α-, β-, and γ-Himachalene Isomers

The close structural similarity between α-, β-, and γ-himachalene isomers results in significant challenges for their separation. The boiling points of these isomers differ by only a few degrees Celsius under reduced pressure, with α-himachalene boiling at 105-107°C (at 1 mmHg) and β-himachalene boiling at 108-110°C (at 1 mmHg) . This minor difference renders complete separation by fractional distillation alone extremely difficult and impractical for obtaining high-purity research material.

Analytical Chemistry Separation Science Process Chemistry Natural Product Isolation

Differential Abundance as a Chemotaxonomic Marker: α-Himachalene Levels in Cedrus atlantica Essential Oil

The relative abundance of α-himachalene compared to its isomers β- and γ-himachalene is not fixed but varies significantly across different Cedrus atlantica essential oil samples. A comprehensive analysis of 48 samples from Corsica revealed that α-himachalene content ranged up to 10.9%, whereas β-himachalene and γ-himachalene reached maximums of 19.3% and 11.0%, respectively [1]. Other studies report α-himachalene in a range of 12.2–16.69% and β-himachalene from 24.05–44.23% [2]. This variability is crucial for researchers using essential oil composition as a fingerprint for botanical authentication or quality assessment.

Phytochemistry Chemotaxonomy Quality Control Natural Product Authentication

Stereochemical Prerequisite for Enantiospecific Synthesis: Starting Material for Pheromone Production

The synthesis of biologically active insect pheromones often begins with a naturally derived chiral starting material. A notable example is the synthesis of the aggregation pheromone for the striped flea beetle (Phyllotreta striolata), which was achieved starting from (–)-α-himachalene isolated from Cedrus atlantica [1]. This specific enantiomer served as the chiral template, providing the correct stereochemical framework for the target pheromone molecule. The use of the racemate or the opposite enantiomer would have resulted in a mixture of diastereomers, likely with reduced or abolished biological activity.

Synthetic Chemistry Pest Control Semiochemicals Enantioselective Synthesis

Validated Application Scenarios for (-)-alpha-Himachalene (CAS 3853-83-6) Based on Quantitative Differentiation Evidence


Calibration and Quantification in GC/MS Chemotaxonomic Authentication of Cedrus Species

Given the wide quantitative variability of α-himachalene in cedarwood essential oils, ranging from <1% to >16% depending on source and extraction method [1][2], pure (-)-α-himachalene is an essential analytical standard for constructing calibration curves. This enables precise quantification of this specific chemotaxonomic marker in complex GC/MS chromatograms, a task confounded by its close retention time to other sesquiterpenes and its variable, often minor, abundance relative to β-himachalene. This application is directly supported by the differential abundance data presented in Evidence Item 3.

Preparation of Synthetic Pheromone Blends for Entomological Field Studies

The stereospecificity of insect olfaction dictates that only the correct enantiomer blend elicits a behavioral response [3]. Researchers investigating the chemical ecology of Coleoptera or Diptera, where himachalene derivatives function as pheromones, require enantiomerically pure (-)-α-himachalene. This compound serves as both a reference standard for identifying natural emissions and as a critical starting material or building block for the enantiospecific synthesis of more complex semiochemicals, as demonstrated in the synthesis of the Phyllotreta striolata aggregation pheromone [4].

Development of Enantiospecific Synthetic Routes to Bioactive Sesquiterpenoids

In synthetic organic chemistry, (-)-α-himachalene provides a valuable chiral pool starting material. Its defined (1R,6S) stereochemistry [5] can be exploited in diastereoselective transformations to access a range of oxygenated himachalene derivatives (e.g., himachalol) and related bioactive sesquiterpenoids. The use of the pure enantiomer avoids the formation of complex diastereomeric mixtures that would arise from a racemic starting material, thereby simplifying purification and ensuring the biological relevance of the synthesized compounds.

Troubleshooting and Method Validation in Natural Product Isolation

The documented difficulty in separating α-, β-, and γ-himachalene isomers due to their closely matching boiling points (a difference of only 3-5 °C) makes pure (-)-α-himachalene an invaluable tool for analytical method development. It serves as a definitive marker for confirming the identity of α-himachalene peaks in chromatographic separations (e.g., preparative GC or HPLC) and for validating that a new isolation protocol has successfully resolved the target compound from its co-occurring isomers.

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